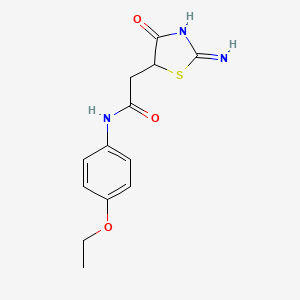

N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

説明

N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one core substituted with an imino group at position 2 and an N-(4-ethoxyphenyl)acetamide moiety at position 3. This compound exhibits tautomeric behavior, as observed in structurally related analogs. For instance, a similar compound, N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c-I), exists in equilibrium with its tautomer 2-(2-anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide (3c-A) in a 1:1 ratio . Such tautomerism may influence its chemical reactivity and biological interactions.

特性

分子式 |

C13H15N3O3S |

|---|---|

分子量 |

293.34 g/mol |

IUPAC名 |

N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide |

InChI |

InChI=1S/C13H15N3O3S/c1-2-19-9-5-3-8(4-6-9)15-11(17)7-10-12(18)16-13(14)20-10/h3-6,10H,2,7H2,1H3,(H,15,17)(H2,14,16,18) |

InChIキー |

HRTJVCUWYSKTTP-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=N)S2 |

製品の起源 |

United States |

生物活性

N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a synthetic compound belonging to the thiazolidinone class, which is noted for its diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C13H15N3O3S |

| Molecular Weight | 293.34 g/mol |

| CAS Number | 301683-38-5 |

| IUPAC Name | 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide |

| SMILES Notation | CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N |

The biological activity of N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting bacterial cell wall synthesis and disrupting cellular processes in pathogens.

- Anti-inflammatory Effects : It may interfere with signaling pathways involved in inflammation, potentially reducing inflammatory responses.

- Anticancer Properties : The compound can inhibit the proliferation of cancer cells by targeting specific enzymes or proteins involved in cell growth.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives, including N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide, possess notable antibacterial and antifungal activities.

Case Studies

- Antibacterial Efficacy : In a study evaluating various thiazolidinone derivatives, it was found that N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide had a minimum inhibitory concentration (MIC) of 0.23–0.70 mg/mL against Bacillus cereus and Salmonella Typhimurium, indicating strong antibacterial activity .

- Antifungal Activity : Another study showed promising antifungal effects with an EC50 of 0.85 µg/mL against Alternaria solani, suggesting potential applications in agricultural fungicides .

Comparative Biological Activity

Table 1 summarizes the biological activities of N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide compared to other thiazolidinone derivatives.

| Compound Name | MIC (mg/mL) | EC50 (µg/mL) | Activity Type |

|---|---|---|---|

| N-(4-Ethoxyphenyl)-2-(2-imino...) | 0.23–0.70 | 0.85 | Antibacterial |

| Compound A (Thiazolidinone Derivative 1) | 0.50 | 0.90 | Antibacterial |

| Compound B (Thiazolidinone Derivative 2) | 0.30 | 0.80 | Antifungal |

類似化合物との比較

Core Thiazolidinone Modifications

- Imino vs.

- Dioxo Derivatives: Compounds like 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide (compound 18) exhibit enhanced anticancer activity (IC50 = 12.7–15.28 mg/mL against MCF-7 and A549 cells) compared to mono-oxo analogs, likely due to increased electrophilicity .

Aromatic Substituent Variations

- Ethoxy vs. Methoxy: Substituting the 4-ethoxyphenyl group with 4-methoxyphenyl (e.g., N-(4-methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide) reduces steric bulk while maintaining electron-donating effects, which may modulate receptor affinity .

Stereochemical Considerations

The Z-configuration of the imino group in 2-{(2Z)-3-allyl-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-ethoxyphenyl)acetamide enforces a planar geometry, optimizing π-π stacking with aromatic residues in biological targets .

Anticancer Activity

- N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide: Limited direct activity data are available, but structural analogs like compound 18 (2,4-dioxothiazolidine derivative) show potent cytotoxicity, suggesting the imino-oxo core is critical for efficacy .

- Pyridazinone Derivatives: Compounds such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as formyl peptide receptor (FPR) agonists, demonstrating dual roles in cancer and inflammation .

Enzyme Inhibition

- α-Glucosidase Inhibition: Thiazolidinedione derivatives like N-(4-(m-chlorophenyl)-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (3g) exhibit >60% inhibition, outperforming imino-oxo analogs, likely due to enhanced electron-withdrawing effects .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。